molecular formula C8H10ClNO2S B1404158 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride CAS No. 116118-99-1

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B1404158
CAS No.: 116118-99-1
M. Wt: 219.69 g/mol
InChI Key: MWZDFPMMKQJYFB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H10ClNO2S and its molecular weight is 219.69 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of antithrombotic agents. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic activation. The compound’s interaction with these enzymes leads to the formation of active metabolites that inhibit platelet aggregation, thereby preventing blood clots. Additionally, this compound can bind to various receptors and proteins, influencing their activity and function .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound affects the P2Y12 ADP receptor on platelets, leading to the inhibition of platelet aggregation. This action is crucial in preventing thrombotic events. Furthermore, this compound can modulate the expression of genes involved in inflammatory responses and cellular metabolism, thereby impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the P2Y12 ADP receptor on platelets, inhibiting their activation and aggregation. This binding prevents the conformational change required for platelet activation, thereby reducing the risk of clot formation. Additionally, the compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of active metabolites that further inhibit platelet function. These interactions highlight the compound’s role in modulating enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Studies have shown that the compound maintains its activity for several hours in vitro, with gradual degradation observed over time. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits platelet aggregation without causing significant adverse effects. At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed. These findings highlight the importance of dosage optimization in therapeutic applications to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that inhibit platelet function. The compound also interacts with various cofactors and enzymes involved in its metabolic activation. These interactions influence metabolic flux and the levels of metabolites, thereby impacting the compound’s overall activity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently absorbed and distributed throughout the body, with a high affinity for platelet-rich tissues. Its distribution is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins. These factors determine the compound’s localization and accumulation in target tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments. These modifications ensure that the compound exerts its effects at the appropriate cellular sites, thereby enhancing its efficacy and specificity .

Properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S.ClH/c10-8(11)7-3-5-4-9-2-1-6(5)12-7;/h3,9H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDFPMMKQJYFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738723
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116118-99-1
Record name 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate (1.76 mmol) in 3.5 N potassium hydroxide solution (3 ml) was heated under reflux for 3 hours. The course of the reaction was monitored by thin layer chromatography. The reaction mixture was then cooled to 0° C. and acidified with concentrated hydrochloric acid. The solid which had precipitated was filtered out and dried. The desired product was obtained in a yield of 30%.
Quantity
1.76 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 2
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 3
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 4
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.